N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Complex Formation
One of the notable applications of related sulfonamide compounds involves their synthesis and investigation for fluorescent properties, especially in the presence of metal ions like Zn(II). Compounds similar in structure have been studied for their ability to form fluorescent complexes with Zn(II), offering potential utility in fluorescent labeling and metal ion detection. For instance, studies on analogues of Zinquin ester, a specific fluorophore for Zn(II), have shown that these compounds can exhibit a bathochromic shift in UV/visible spectra upon Zn(II) addition, indicating their utility in biochemical assays for zinc detection (Kimber et al., 2003).
Antimicrobial Activity
Another area of research is the investigation of sulfonamide compounds for their antimicrobial properties. Novel sulfonamide derivatives, including structures related to the chemical compound , have been synthesized and tested against various microbial strains. These studies highlight the potential of sulfonamide compounds as antimicrobial agents, with some showing significant activity against bacteria and fungi, suggesting their application in developing new antimicrobial therapies (Vanparia et al., 2010).
Inhibitory Activity on Protein Kinases
Research into isoquinolinesulfonamides has also demonstrated their potent inhibitory activity on various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings indicate the potential of such compounds in therapeutic interventions for diseases where dysregulation of these kinases plays a critical role. The selective inhibition of specific protein kinases by these compounds could be leveraged in the development of targeted cancer therapies or treatments for other kinase-related disorders (Hidaka et al., 1984).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-26-12-5-8-21(26)22(27-13-11-17-6-3-4-7-18(17)16-27)15-25-31(28,29)19-9-10-23(30-2)20(24)14-19/h3-10,12,14,22,25H,11,13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYCKDYVPXRNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.